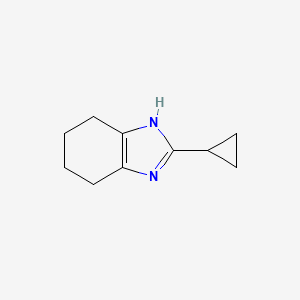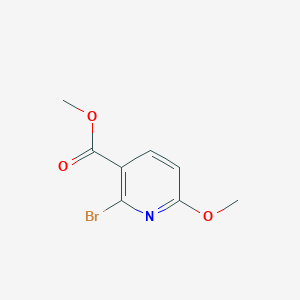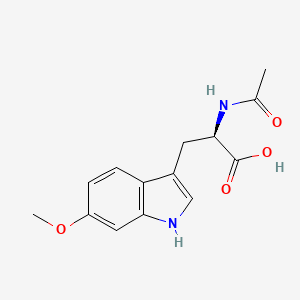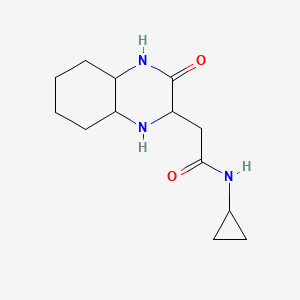![molecular formula C8H7ClN2 B1469737 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 1416439-35-4](/img/structure/B1469737.png)
4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine
Overview
Description
4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine is a chemical compound with the empirical formula C8H7ClN2 . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine is1S/C8H7ClN2/c1-5-4-11-8(9)6-2-3-10-7(5)6/h2-4,10H,1H3 . This indicates the specific arrangement of atoms in the molecule. The molecular weight of this compound is 166.61 . Physical And Chemical Properties Analysis
4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine is a solid substance . It has a molecular weight of 166.61 . The InChI code for this compound is1S/C8H7ClN2/c1-5-4-11-8(9)6-2-3-10-7(5)6/h2-4,10H,1H3 , which provides information about its molecular structure.
Scientific Research Applications
Analgesic and Sedative Agents
Pyrrolopyridine derivatives, including 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine, have been studied for their potential as analgesic and sedative agents. These compounds interact with various biological targets that modulate pain and sedation pathways, offering a promising avenue for developing new pain management therapies .
Neurological Disease Treatment
Research indicates that pyrrolopyridine derivatives can be used in treating diseases of the nervous system. Their ability to modulate neurological pathways makes them valuable for therapeutic interventions in conditions such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis .
Immune System Disorders
The immunomodulatory properties of pyrrolopyridine derivatives suggest their use in treating immune system disorders. By influencing immune response, these compounds could potentially treat autoimmune diseases and inflammatory conditions .
Antidiabetic Activity
Pyrrolopyridine derivatives have shown promise in antidiabetic research. Their interaction with biological targets involved in glucose metabolism could lead to new treatments for diabetes mellitus and associated metabolic disorders .
Antimycobacterial Applications
The antimycobacterial activity of pyrrolopyridine derivatives positions them as potential candidates for treating mycobacterial infections, such as tuberculosis. Their ability to inhibit mycobacterial growth could be pivotal in addressing antibiotic resistance issues .
Antiviral Research
Pyrrolopyridine derivatives have been found to exhibit antiviral activities. This makes them interesting candidates for developing treatments against various viral infections, including those caused by HIV-1 and other emerging viral pathogens .
Antitumor and Anticancer Properties
The antitumor activities of pyrrolopyridine derivatives, including their role as topoisomerase inhibitors, make them significant in cancer research. They have been applied in the treatment of various cancers and continue to be explored for their anticancer potential .
FGFR Inhibitors in Cancer Therapy
Specifically, 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine derivatives have been evaluated for their inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor development. These compounds have shown potent activities against FGFR1, 2, and 3, making them attractive candidates for targeted cancer therapy .
Safety and Hazards
properties
IUPAC Name |
4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-8-6(2-3-10-8)7(9)4-11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYMGYDEMOWCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B1469656.png)
![tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate](/img/structure/B1469657.png)

![1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride](/img/structure/B1469661.png)

![5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one](/img/structure/B1469663.png)
![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-ylmethanamine](/img/structure/B1469666.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbaldehyde](/img/structure/B1469667.png)



![2-Chloro-5,7-dihydrofuro[3,4-B]pyridine](/img/structure/B1469672.png)

